3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a methanesulfonyl group, and aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Aromatic Substituents: The aromatic substituents, such as the 2,4-dimethoxyphenyl and thiophen-2-yl groups, can be introduced through electrophilic aromatic substitution reactions or cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the thiophen-2-yl group. This heterocyclic moiety can impart distinct electronic properties and reactivity, potentially enhancing the compound’s biological activity and chemical versatility.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-11-6-7-12(15(9-11)22-2)13-10-14(16-5-4-8-23-16)18(17-13)24(3,19)20/h4-9,14H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMYTPXPLIWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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